molecular formula C19H28N2O2S B2754192 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2380067-99-0

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No. B2754192
CAS RN: 2380067-99-0
M. Wt: 348.51
InChI Key: MMMBNLJGBCHZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as GABA-A receptor positive allosteric modulators (PAMs), which have been shown to have anxiolytic and sedative effects.

Mechanism of Action

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By enhancing the activity of the GABA-A receptor, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one increases the inhibitory tone in the brain, leading to a reduction in anxiety and an increase in sleep.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have several biochemical and physiological effects. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to increase the levels of GABA in the brain, indicating that it enhances the activity of the GABA-A receptor. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to increase the duration of sleep and reduce the time it takes to fall asleep.

Advantages and Limitations for Lab Experiments

One advantage of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a high selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, one limitation of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is that it has a short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the study of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one. One potential direction is the investigation of its effectiveness in clinical trials for the treatment of anxiety disorders and insomnia. Another potential direction is the development of more potent and longer-lasting positive allosteric modulators of the GABA-A receptor. Additionally, further studies are needed to understand the long-term effects of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one on the brain and the potential for tolerance and dependence.

Synthesis Methods

The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one involves several steps, including the reaction of 4-chlorothiophenol with 1,4-diazepane, followed by the reaction of the resulting product with 2-fluorophenylacetic acid. The final step involves the reaction of the intermediate product with 2-phenoxypropan-1-one. The synthesis of 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been optimized to yield high purity and high yield.

Scientific Research Applications

2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders. In preclinical studies, 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has been shown to have anxiolytic effects in animal models of anxiety. 2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one has also been shown to have sedative effects, which may make it useful in the treatment of insomnia.

properties

IUPAC Name

2-phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-16(23-18-6-3-2-4-7-18)19(22)21-11-5-10-20(12-13-21)17-8-14-24-15-9-17/h2-4,6-7,16-17H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMBNLJGBCHZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2CCSCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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